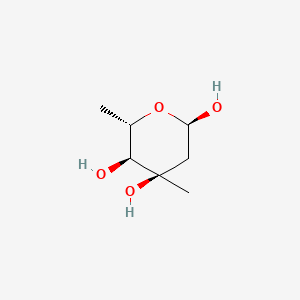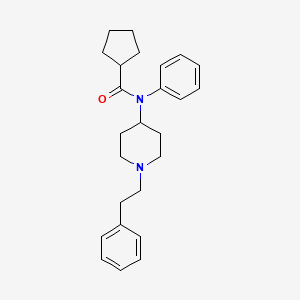
2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 2,4-dichlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the n-hexylthio group: This can be done through a thiolation reaction using hexylthiol and a suitable leaving group.
Final coupling: The final step would involve coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the chlorophenyl group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives or dechlorinated products.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Propiedades
Número CAS |
83337-62-6 |
|---|---|
Fórmula molecular |
C18H24Cl2N2OS |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-1-hexylsulfanyl-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H24Cl2N2OS/c1-2-3-4-5-10-24-13-18(23,12-22-9-8-21-14-22)16-7-6-15(19)11-17(16)20/h6-9,11,14,23H,2-5,10,12-13H2,1H3 |
Clave InChI |
LJAIBGBDBUDJOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole](/img/structure/B12765619.png)
